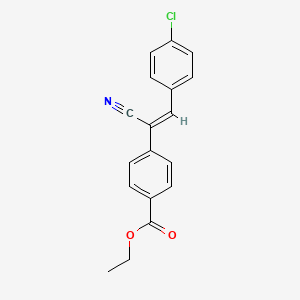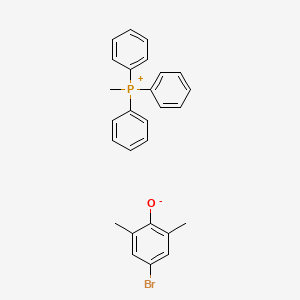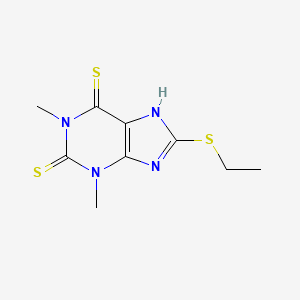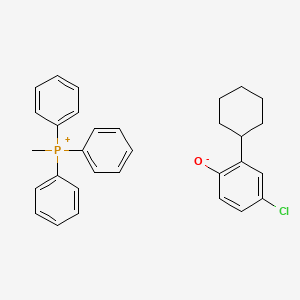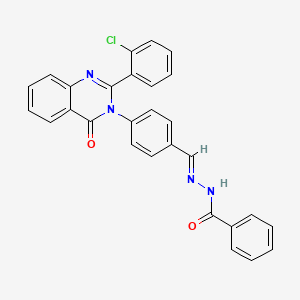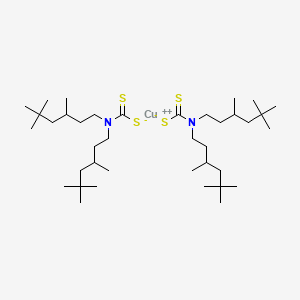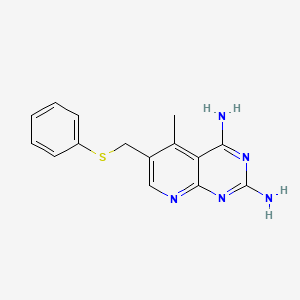
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of pyridopyrimidines, which combines pyridine and pyrimidine rings, makes them an interesting scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)- typically involves the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid. This reaction produces a precursor, which is then methylated at the nitrogen position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Wirkmechanismus
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrido(3,4-d)pyrimidine
- Pyrido(4,3-d)pyrimidine
- Pyrido(3,2-d)pyrimidine
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((phenylthio)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidine derivatives. Its phenylthio and methyl groups contribute to its unique binding properties and biological effects .
Eigenschaften
CAS-Nummer |
174654-88-7 |
|---|---|
Molekularformel |
C15H15N5S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-methyl-6-(phenylsulfanylmethyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5S/c1-9-10(8-21-11-5-3-2-4-6-11)7-18-14-12(9)13(16)19-15(17)20-14/h2-7H,8H2,1H3,(H4,16,17,18,19,20) |
InChI-Schlüssel |
PLELQCWJTXDGHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC=CC=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


